3,4-dihydro-1(2H)-quinolinyl[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]methanone
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Overview
Description
3,4-dihydro-1(2H)-quinolinyl[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]methanone: , also known by its chemical structure, is an intriguing compound with a complex name. Let’s break it down:
Quinoline: The quinoline scaffold provides the core structure, which is a bicyclic aromatic system containing a nitrogen atom.
Isoxazole: The isoxazole moiety is a five-membered heterocycle with three carbon atoms and two nitrogen atoms.
Fluorophenyl: The fluorophenyl group contributes to the compound’s aromatic character.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions due to its diverse functional groups. Some potential reactions include:
Oxidation: Oxidative processes could modify the quinoline or isoxazole rings.
Reduction: Reduction reactions might target specific functional groups.
Substitution: Substituents on the phenyl ring could be replaced by other groups.
Common reagents and conditions would depend on the specific reaction type. Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as antiviral, anti-inflammatory, or anticancer effects.
Chemistry: Study its reactivity and use it as a building block for more complex molecules.
Industry: Assess its potential in materials science or catalysis.
Mechanism of Action
Understanding the compound’s mechanism of action involves identifying its molecular targets and pathways. Unfortunately, specific information about this aspect remains elusive.
Comparison with Similar Compounds
To highlight its uniqueness, we need to compare it with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C19H17FN2O2 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C19H17FN2O2/c20-15-9-7-13(8-10-15)16-12-18(24-21-16)19(23)22-11-3-5-14-4-1-2-6-17(14)22/h1-2,4,6-10,18H,3,5,11-12H2 |
InChI Key |
CJDKMXZXFFBQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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